D-Glucose diethyl dithioacetal
Overview
Description
D-Glucose diethyl dithioacetal, also known as D-Glucose diethyl mercaptal, is a chemical compound with the molecular formula C10H22O5S2 and a molecular weight of 286.4 . It is used in various chemical reactions and has been the subject of several studies .
Molecular Structure Analysis
The molecular structure of D-Glucose diethyl dithioacetal is represented by the formula C10H22O5S2 . This indicates that the compound contains 10 carbon atoms, 22 hydrogen atoms, 5 oxygen atoms, and 2 sulfur atoms.Physical And Chemical Properties Analysis
D-Glucose diethyl dithioacetal is a solid at 20 degrees Celsius . It has a molecular weight of 286.41 . The compound is hygroscopic, meaning it absorbs moisture from the air .Scientific Research Applications
1. Synthesis of Dithioacetal-α,α-Diglycosides
- Summary of the Application: D-Glucose diethyl dithioacetal is used in the synthesis of dithioacetal-α,α-diglycosides. This process involves the thioacetalization of aldehydes or ketones via highly stereoselective ring-opening of 1,6 anhydrosugars with bis (trimethylsilyl)sulfide .
- Methods of Application: The synthetic strategy is based on the thioacetalization of aldehydes or ketones via highly stereoselective ring-opening of 1,6 anhydrosugars with bis (trimethylsilyl)sulfide .
- Results or Outcomes: The process results in a one-step access to dithioacetal-α,α-diglycosides .
2. Synthesis of Deoxy Sugar Derivatives
- Summary of the Application: Dithioacetals of sugars, including D-Glucose diethyl dithioacetal, provide useful starting materials for the synthesis of various deoxy sugar derivatives by way of polythio intermediates .
- Methods of Application: The process involves the use of dithioacetals as starting points for the synthetic manipulation of sugars in their acyclic form .
- Results or Outcomes: The process provides convenient access to acyclic aldose derivatives having two different substituents at C-1 .
3. Synthesis of D-Glucosaminate Dehydratase
- Summary of the Application: D-Glucose diethyl dithioacetal is used in the synthesis of D-glucosaminate dehydratase (GADH). This enzyme is involved in the conversion of D-glucosaminate (GlcNA) to glyceraldehyde, pyruvate, and ammonia .
- Methods of Application: The process involves incubating GADH with GlcNA in a veronal buffer (VB; 0.01 M, pH 8.0) .
- Results or Outcomes: The process results in the stoichiometric conversion of GlcNA to glyceraldehyde, pyruvate, and ammonia .
4. Synthesis of D-Glucosaminate Dehydratase
- Summary of the Application: D-Glucose diethyl dithioacetal is used in the synthesis of D-glucosaminate dehydratase (GADH). This enzyme is involved in the conversion of D-glucosaminate (GlcNA) to glyceraldehyde, pyruvate, and ammonia .
- Methods of Application: The process involves incubating GADH with GlcNA in a veronal buffer (VB; 0.01 M, pH 8.0) .
- Results or Outcomes: The process results in the stoichiometric conversion of GlcNA to glyceraldehyde, pyruvate, and ammonia .
Safety And Hazards
properties
IUPAC Name |
(2R,3R,4S,5R)-6,6-bis(ethylsulfanyl)hexane-1,2,3,4,5-pentol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H22O5S2/c1-3-16-10(17-4-2)9(15)8(14)7(13)6(12)5-11/h6-15H,3-5H2,1-2H3/t6-,7-,8+,9-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BTOYCPDACQXQRS-LURQLKTLSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC(C(C(C(C(CO)O)O)O)O)SCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCSC([C@@H]([C@H]([C@@H]([C@@H](CO)O)O)O)O)SCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H22O5S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101304066 | |
Record name | D-Glucose, diethyl dithioacetal | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101304066 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
D-Glucose diethyl dithioacetal | |
CAS RN |
1941-52-2 | |
Record name | D-Glucose, diethyl dithioacetal | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1941-52-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | D-Glucose, diethyl dithioacetal | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101304066 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | D-glucose-diethyldithioacetal | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.117 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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